molecular formula C18H17NO4 B5910526 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one

3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one

Cat. No. B5910526
M. Wt: 311.3 g/mol
InChI Key: KCLFRHGSQKKHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of chromenone derivatives. It is also known as flavopiridol and has been extensively studied for its potential therapeutic applications in various diseases, including cancer.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one involves the inhibition of CDKs, which are key regulators of cell cycle progression and transcriptional control. Flavopiridol binds to the ATP-binding pocket of CDKs, preventing their activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV, and reduce inflammation in animal models of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one in lab experiments is its potent inhibitory activity against CDKs, which makes it a useful tool for studying the regulation of cell cycle progression and transcriptional control. However, one limitation is its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one. One area of interest is the development of more selective CDK inhibitors that can target specific isoforms of CDKs. Another area of interest is the combination of flavopiridol with other therapeutic agents to enhance its efficacy and reduce toxicity. Additionally, there is a need for further research on the potential therapeutic applications of flavopiridol in other diseases, such as neurodegenerative disorders and cardiovascular disease.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one involves the reaction of 6-chloro-3,4-dihydro-3-hydroxy-4-(morpholin-4-ylmethyl)-2H-benzo[b][1,4]oxazin-2-one with potassium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with acetic anhydride to yield the final compound.

Scientific Research Applications

3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression and transcriptional control. Flavopiridol has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-hydroxy-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-16-6-5-13-12-3-1-2-4-14(12)18(21)23-17(13)15(16)11-19-7-9-22-10-8-19/h1-6,20H,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFRHGSQKKHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-morpholin-4-ylmethyl-benzo[c]chromen-6-one

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